JG-231
CAS No.: 1627126-59-3
Cat. No.: VC0531193
Molecular Formula: C22H18BrCl2N3OS4
Molecular Weight: 619.45
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1627126-59-3 |
---|---|
Molecular Formula | C22H18BrCl2N3OS4 |
Molecular Weight | 619.45 |
IUPAC Name | (2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride |
Standard InChI | InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+; |
Standard InChI Key | LFKCNIBJPYBMOM-QPNALZDCSA-M |
SMILES | CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-] |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
JG-231 belongs to the benzothiazole-rhodacyanine class of compounds, developed as an analog of JG-98 with improved pharmacological properties. The compound has a molecular weight of 619.47 and is characterized by the molecular formula C₂₂H₁₈BrCl₂N₃OS₄ . Unlike many experimental compounds, JG-231 has been assigned the Chemical Abstracts Service (CAS) registry number 1627126-59-3, indicating its recognized importance in chemical research databases . The compound's SMILES notation (CN1/C(/SC=2C1=CC=C(Cl)C2)=C/3\S/C(=C\C4=N+C=CS4)/N(CC)C3=O.[Cl-]) represents its complex chemical structure that incorporates bromine, chlorine, nitrogen, oxygen, and sulfur atoms in a sophisticated arrangement designed to interact specifically with its target protein .
Physical and Solubility Properties
JG-231's solubility profile is an important consideration for both laboratory research and potential clinical applications. The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO), reaching concentrations of 1.8 mg/mL (2.9 mM), though sonication is recommended to facilitate complete dissolution . This solubility profile is typical of many drug candidates and provides a workable concentration range for laboratory experiments. Proper handling guidelines indicate that JG-231 should be shipped with blue ice to maintain stability, suggesting that temperature control is important for preserving the compound's integrity . These properties must be carefully considered when designing experimental protocols involving this compound, as they will impact formulation approaches, administration routes, and ultimately bioavailability in any therapeutic application.
Structural Comparison with Parent Compound
JG-231 represents an evolution in the benzothiazole-rhodacyanine series that began with MKT-077 and progressed through JG-98. While these compounds share a common structural backbone, JG-231 incorporates strategic modifications that emerged from extensive structure-activity relationship studies of approximately 300 analogs . The structural refinements in JG-231 were guided by computational modeling and docking studies that identified opportunities to enhance interactions with specific pockets in the Hsp70 nucleotide binding domain. These modifications likely include optimized substituents that improve binding affinity and metabolic stability compared to earlier compounds in the series, contributing to JG-231's superior performance in biological assays and animal models . The systematic approach to JG-231's development demonstrates the power of structure-based design in modern drug discovery.
Mechanism of Action
JG-231 functions primarily as an allosteric inhibitor that targets the heat shock protein 70 (Hsp70) family, a group of molecular chaperones that cancer cells depend on for survival and proliferation . The compound specifically disrupts the protein-protein interaction between Hsp70 and BAG3, a nucleotide exchange factor that is crucial for Hsp70's chaperone function . This mechanism represents a sophisticated approach to targeting cancer cells, as it exploits their heightened dependence on chaperone systems rather than directly targeting oncoproteins. By binding to an allosteric site on Hsp70's nucleotide binding domain (NBD), JG-231 induces conformational changes that prevent BAG3 from engaging with Hsp70, effectively "trapping" the chaperone in an ADP-bound state that favors degradation of client proteins rather than their stabilization . This mechanism distinguishes JG-231 from competitive inhibitors that must contend with high intracellular ATP concentrations, allowing it to achieve its effects at lower concentrations.
Molecular Targeting Specificity
JG-231's efficacy stems from its ability to selectively target an interaction that cancer cells rely on more heavily than normal cells. Cancer cells experience heightened proteotoxic stress due to their rapid proliferation, altered metabolism, and high mutational burden, making them particularly dependent on chaperone systems like Hsp70-BAG3 . This dependency, termed "non-oncogene addiction," provides a therapeutic window that JG-231 exploits. The compound's binding site is highly conserved across major human Hsp70 paralogs (Hsc70/HSPA8, Hsp72/HSPA1, BiP/HSPA5, mtHsp70/HSPA9), suggesting potential pan-activity against multiple family members . This characteristic may be particularly advantageous in cancer treatment, as studies have shown that simultaneous inhibition of multiple Hsp70 family members is required to effectively block cancer cell proliferation . JG-231's mechanism thus capitalizes on a fundamental vulnerability in cancer cell biology.
Downstream Effects on Cancer Cell Signaling
The disruption of Hsp70-BAG3 interactions by JG-231 triggers a cascade of downstream effects that ultimately lead to cancer cell death. When JG-231 binds to Hsp70, it prevents the chaperone from stabilizing numerous client proteins that cancer cells depend on for survival and proliferation . As observed in tumors treated with JG-231, this leads to increased lamin A cleavage, suggesting activation of apoptotic pathways . Additionally, JG-231 treatment results in elevated p21CIP1 expression, indicating cell cycle arrest, and increased MEK1/2 phosphorylation, which may represent a compensatory response or stress signaling . These molecular changes collectively contribute to JG-231's ability to suppress cancer cell growth and induce cell death, particularly in aggressive cancer types like triple-negative breast cancer that currently have limited treatment options. The compound's multifaceted effects on cancer cell signaling highlight the central role of Hsp70 in maintaining oncogenic signaling networks.
Preclinical Research Findings
JG-231 has demonstrated promising efficacy in preclinical models, particularly against aggressive forms of cancer. In the MDA-MB-231 xenograft model of triple-negative breast cancer (TNBC), JG-231 administered intraperitoneally at 4 mg/kg effectively reduced tumor burden . This finding is particularly significant given the limited treatment options currently available for TNBC, which is characterized by its aggressive nature and poor prognosis. Beyond breast cancer models, JG-231 has shown effectiveness at similar dosages (2-4 mg/kg) in suppressing the growth of melanoma xenografts, including A375, A375-PLX/R, and Colo829 tumors in athymic nude mice . Importantly, this tumor suppression was achieved without causing significant body weight loss in the treated animals, suggesting a favorable preliminary safety profile. These results indicate that JG-231 may have broad applicability across multiple cancer types that rely on Hsp70-BAG3 interactions for survival.
Efficacy in Cancer Models
The efficacy data for JG-231 in xenograft models demonstrates its potential as an anticancer agent. The table below summarizes key efficacy findings from preclinical studies:
These results are particularly impressive considering the aggressive nature of the cancer models tested. Triple-negative breast cancer and melanoma are both known for their resistance to conventional therapies and poor prognosis, making JG-231's efficacy in these models especially noteworthy. The compound's activity against resistant melanoma (A375-PLX/R) further suggests that targeting Hsp70-BAG3 may provide a strategy for overcoming treatment resistance, a major challenge in clinical oncology. Though these studies represent early-stage research, the consistency of effect across multiple models provides a strong rationale for further development of JG-231 or related compounds targeting the same molecular pathway.
Molecular Markers of Response
Examination of JG-231-treated tumors has revealed several molecular changes that serve as markers of drug response and provide insight into the compound's mechanism of action. Tumors from animals treated with JG-231 showed increased lamin A cleavage, a process associated with apoptotic cell death . This observation provides direct evidence that JG-231 induces programmed cell death in cancer cells in vivo, consistent with its proposed mechanism of disrupting pro-survival pathways maintained by Hsp70-BAG3 interactions. Additionally, treated tumors exhibited increased expression of p21CIP1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest . This finding suggests that JG-231 may exert its anticancer effects partially through inhibition of cell proliferation in addition to promoting apoptosis. Another notable molecular change was increased MEK1/2 phosphorylation in JG-231-treated tumors . This effect may represent a compensatory response to treatment or could be directly related to disruption of Hsp70's role in regulating MAPK pathway components. These molecular markers collectively provide validation of JG-231's on-target activity in vivo and offer potential biomarkers for future clinical development.
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